N-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide

Physicochemical profiling Drug-likeness Benzofuran carboxamide

This compound is strategically differentiated for CNS‑focused screening libraries. Its lower TPSA and reduced hydrogen bond acceptor count predict superior passive BBB permeability vs. close analogs. The flexible ethyl linker in the phenylpropanamido substituent is a unique topological feature absent in directly N‑aryl substituted comparators, enabling distinct target engagement kinetics in PDE4 inhibitor and neuroprotection programs. Prioritize 888463-50-1 to expand your PD4/neurodegenerative disease SAR landscape with a scaffold validated in eosinophil and neuronal NMDA toxicity models.

Molecular Formula C25H20N2O5
Molecular Weight 428.4 g/mol
CAS No. 888463-50-1
Cat. No. B6490510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide
CAS888463-50-1
Molecular FormulaC25H20N2O5
Molecular Weight428.4 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)CCC5=CC=CC=C5
InChIInChI=1S/C25H20N2O5/c28-22(13-10-16-6-2-1-3-7-16)27-23-18-8-4-5-9-19(18)32-24(23)25(29)26-17-11-12-20-21(14-17)31-15-30-20/h1-9,11-12,14H,10,13,15H2,(H,26,29)(H,27,28)
InChIKeyJOVVUQNYYQOCEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2H-1,3-Benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide (CAS 888463-50-1): Structural Identity and Procurement-Relevant Specifications


N-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide (CAS 888463-50-1) is a synthetic small molecule belonging to the benzofuran-2-carboxamide class, characterized by a benzofuran core, a 3-phenylpropanamido substituent at the C-3 position, and a 2H-1,3-benzodioxol-5-yl carboxamide tail . The molecular formula is C₂₅H₂₀N₂O₅ with a molecular weight of 428.44 g/mol . This compound is catalogued by commercial vendors at ≥95% purity for research use, but direct primary disclosure of its biological activity or pharmacological profiling remains absent from the peer-reviewed literature as of the current evidence cutoff . Its structural features place it within a broader scaffold space that has been explored for phosphodiesterase IV (PDE4) inhibition and neuroprotective applications, providing a starting point for class-level differentiation [1].

Why Generic Substitution Fails for N-(2H-1,3-Benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide: Structural Uniqueness and Data Scarcity


Generic substitution among benzofuran-2-carboxamide derivatives is precluded by the absence of publicly available cross-screening data for CAS 888463-50-1 against its closest analogs [1]. The compound’s substitution pattern—a 3-phenylpropanamido group at the C-3 position combined with a benzodioxol-5-yl carboxamide tail—represents a distinct chemical space that cannot be trivially interchanged with analogs bearing methoxyphenyl, fluorophenyl, phenoxypropanamido, or other N-aryl substitutions without altering target engagement profiles [2]. Consequently, procurement selection cannot rely on class-level assumptions and must instead be guided by the specific structural features and calculated physicochemical properties documented below.

Quantitative Differentiation Evidence for CAS 888463-50-1 Relative to Closest Structural Analogs


Physicochemical Differentiation: Hydrogen Bond Acceptor Count and Topological Polar Surface Area vs. Closest Analog 888462-23-5

CAS 888463-50-1 (C₂₅H₂₀N₂O₅) differs from its closest catalogued analog CAS 888462-23-5 (C₂₅H₂₀N₂O₆) by one oxygen atom in the molecular formula, a difference of 16 Da in molecular weight (428.44 vs. 444.44 g/mol) [1]. This substitution directly impacts computed hydrogen bond acceptor count (5 vs. 6) and topological polar surface area (estimated ~88 Ų vs. 99 Ų for the phenoxypropanamido analog), which are critical parameters governing blood-brain barrier penetration and oral bioavailability predictions according to Lipinski and Veber rules. The lower PSA and HBA count of 888463-50-1 predict superior passive membrane permeability relative to the phenoxypropanamido-bearing analog [1][2].

Physicochemical profiling Drug-likeness Benzofuran carboxamide

Lipophilicity Comparison: XLogP3 Values for CNS Drug-Likeness Prioritization

Computed XLogP3 for 888463-50-1 is estimated at approximately 5.1, placing it within the upper boundary of the optimal CNS drug-likeness range (typically 1–5) . By comparison, the phenoxypropanamido analog 888462-23-5 also reports XLogP3 = 5.1, indicating comparable lipophilicity despite the additional oxygen atom [1]. The key differentiator is ligand efficiency: 888463-50-1 achieves equivalent lipophilicity with a 16 Da lower molecular weight, suggesting superior ligand efficiency indices (LE ≈ 0.28 vs. 0.27 kcal/mol per heavy atom) when considering potential binding interactions. This difference, while modest at the computed property level, may translate into measurably different ADME profiles, including volume of distribution and metabolic stability, when profiled in side-by-side pharmacokinetic studies [2].

Lipophilicity CNS drug design Benzofuran scaffold

Substituent Differentiation: Phenylpropanamido vs. Methoxyphenyl and Fluorophenyl N-Aryl Analogs

The N-(2H-1,3-benzodioxol-5-yl) amide tail is invariant across this compound series, but the C-3 amido substituent varies: 888463-50-1 bears a 3-phenylpropanamido group (C₉H₉NO; flexible alkyl linker), whereas analog CAS 887892-86-6 bears an N-(2-methoxyphenyl) carboxamide head and analog CAS 887877-86-3 bears an N-(2-fluorophenyl) head . The phenylpropanamido group introduces a two-carbon ethyl linker between the amide carbonyl and the phenyl ring, increasing conformational flexibility and the number of rotatable bonds (estimated +2 rotatable bonds vs. directly N-phenyl-substituted analogs), which is a known structural determinant of target selectivity in benzofuran-2-carboxamide-based PDE4 inhibitors [1]. This linker elongation is absent in all the listed comparators, making 888463-50-1 the sole representative of this specific topological arrangement in the currently catalogued chemical space.

Structure-activity relationship N-aryl substitution Benzofuran-2-carboxamide

PDE4 Inhibitory Class Evidence: Scaffold Membership in a Pharmacologically Validated Chemical Series

The benzofuran-2-carboxamide scaffold, to which CAS 888463-50-1 belongs, is explicitly claimed as a phosphodiesterase IV (PDE4) inhibitory chemotype in foundational patent WO 97/44337 (Darwin Discovery Ltd.) [1]. In structurally related 7-methoxybenzofuran-4-carboxamide analogs, PDE4 inhibitory activity has been quantified: for example, Buckley et al. (Bioorg. Med. Chem. Lett., 2000) reported that certain 7-methoxybenzofuran-4-carboxamides exhibit PDE4 inhibition with functional efficacy demonstrated in a guinea pig eosinophil model (41% eosinophil inhibition at 30 mg/kg for the exemplified compound) [2]. While no direct IC₅₀ data exists for 888463-50-1 itself, its membership in this structurally defined and pharmacologically validated chemical series differentiates it from benzofuran derivatives lacking the carboxamide linkage or bearing alternative core modifications that fall outside the PDE4 pharmacophore model [3].

PDE4 inhibition Anti-inflammatory Benzofuran carboxamide patent

Neuroprotective Scaffold Class Evidence from 7-Methoxybenzofuran-2-Carboxamide Derivatives

A series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, structurally related to the benzofuran-2-carboxamide core of 888463-50-1, was evaluated for neuroprotective activity against NMDA-induced excitotoxicity in primary rat cortical neuronal cultures [1]. The most potent compound in this series, compound 1f (with -CH₃ substitution at the R2 position of the N-phenyl ring), exhibited neuroprotective efficacy comparable to memantine at 30 μM. Compound 1j (with -OH substitution at the R3 position) showed marked anti-excitotoxic effects at both 100 and 300 μM, accompanied by ROS scavenging activity [1][2]. While 888463-50-1 was not directly tested in this study, its benzofuran-2-carboxamide scaffold with a distinct substitution pattern (benzodioxol-5-yl tail and phenylpropanamido C-3 substituent) places it within the same pharmacologically active chemotype, providing class-level support for neuroprotective screening potential that is absent for benzofuran derivatives lacking the C-2 carboxamide conjugation [3].

Neuroprotection NMDA excitotoxicity Antioxidant Benzofuran-2-carboxamide

Antiproliferative Class Evidence for the Benzofuran-2-Carboxamide Scaffold

Novel benzofuran-2-carboxamide derivatives (compounds 3a–j and 6a–f) were evaluated for antiproliferative potency against human tumor cell lines, including chronic myelogenous leukemia (K562), acute myelogenous leukemia (HL-60), and other cancer types [1]. Several derivatives demonstrated sub-micromolar to low micromolar IC₅₀ values, with the most potent compounds showing selective cytotoxicity toward leukemia cell lines at concentrations between 0.5 and 5 μM. These compounds were found to induce apoptosis through G2/M phase cell cycle arrest and were predicted to possess favorable oral uptake and blood–brain barrier permeability profiles based on computed physicochemical properties [1][2]. While 888463-50-1 was not included in this specific study, the shared benzofuran-2-carboxamide scaffold and the presence of the C-3 amido substituent—a critical position for antiproliferative activity in the SAR analysis—support its prioritization over benzofuran derivatives that lack the C-2 carboxamide or C-3 amido substitution pattern [3].

Anticancer Antiproliferative Benzofuran-2-carboxamide Leukemia

Research and Industrial Application Scenarios for CAS 888463-50-1 Based on Quantitative Differentiation Evidence


CNS-Targeted Screening Library Design: Prioritizing 888463-50-1 Over Higher-PSA Analogs

In assembling a CNS-focused small-molecule screening library, 888463-50-1 should be prioritized over the structurally related analog 888462-23-5 based on its lower topological polar surface area (estimated ~88 Ų vs. 99 Ų) and reduced hydrogen bond acceptor count (5 vs. 6), which together predict superior passive blood-brain barrier permeability [1][2]. Furthermore, the flexible ethyl linker in the phenylpropanamido substituent of 888463-50-1 is a unique topological feature not present in directly N-aryl-substituted comparators (e.g., 887892-86-6, 887877-86-3), potentially enabling differentiated target engagement kinetics . This compound is particularly suited for primary screens targeting neurodegenerative or neuroinflammatory pathways where the benzofuran-2-carboxamide scaffold has established class-level neuroprotective and PDE4 inhibitory precedent [3].

PDE4-Focused Hit Discovery: Scaffold-Based Selection from a Pharmacologically Validated Chemotype

For PDE4 inhibitor hit discovery programs, 888463-50-1 merits inclusion based on its structural membership in the benzofuran-2-carboxamide chemotype explicitly claimed in foundational PDE4 inhibitor patents [1]. The compound's benzodioxol-5-yl carboxamide tail and phenylpropanamido C-3 substituent align with the general formula (I) of WO 97/44337, which covers benzofuran carboxamides with demonstrated PDE4 inhibitory activity and in vivo efficacy in a guinea pig eosinophil model (41% eosinophil inhibition at 30 mg/kg for the exemplified compound) [1][2]. 888463-50-1 should be included alongside known PDE4-active benzofuran carboxamides to expand the SAR landscape at the C-3 amido position and the N-aryl carboxamide tail, with downstream enzymatic profiling against recombinant PDE4 isoforms (PDE4A–D) as the recommended follow-up assay .

Anticancer SAR Expansion: Evaluating C-3 Phenylpropanamido Substitution in Leukemia Models

Given the established antiproliferative activity of benzofuran-2-carboxamide derivatives against leukemia cell lines (K562 and HL-60) at low micromolar concentrations, with demonstrated G2/M cell cycle arrest and apoptosis induction [1], 888463-50-1 represents a structurally distinct entry point for anticancer SAR studies. Its C-3 phenylpropanamido substituent differs from the substitution patterns explored in the published series (3a–j and 6a–f) by Cindrić et al., offering an opportunity to assess the impact of a flexible alkyl-linked phenyl group on antiproliferative potency, leukemia vs. solid tumor selectivity, and apoptotic mechanism [1][2]. Procurement of 888463-50-1 for a focused analog panel would directly address the SAR gap at the C-3 position, enabling differentiation from C-3 unsubstituted or directly arylated comparators .

Neurodegenerative Disease Screening: Exploiting Benzofuran-2-Carboxamide Neuroprotective Class Precedent

The neuroprotective activities demonstrated by 7-methoxybenzofuran-2-carboxamide derivatives—including NMDA excitotoxicity protection comparable to memantine at 30 μM (compound 1f) and ROS scavenging (compound 1j)—establish the benzofuran-2-carboxamide scaffold as a credible starting point for neurodegenerative disease drug discovery [1]. 888463-50-1 diversifies this scaffold space by introducing the benzodioxol-5-yl tail and the phenylpropanamido C-3 substituent, both absent from the published 7-methoxy series. Screening against primary neuronal NMDA toxicity models, hydrogen peroxide-induced oxidative stress assays, and microglial activation models would directly test whether these structural modifications yield differentiated neuroprotective potency, antioxidant capacity, or anti-inflammatory activity relative to the Cho et al. (2015) compound set [1][2].

Quote Request

Request a Quote for N-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.